Superior FAAH Inhibition Potency of the 7-Azaspiro[3.5]nonane Core Versus Other Spirocyclic Scaffolds
The 7-azaspiro[3.5]nonane core, upon which tert-butyl 7-azaspiro[3.5]nonan-2-ylcarbamate is built, exhibits FAAH k(inact)/K(i) potency values greater than 1500 M⁻¹s⁻¹ [1]. This is substantially higher than the potency of other spirocyclic cores evaluated in the same study, including 2-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane, which did not meet this potency threshold [1].
| Evidence Dimension | FAAH inhibition efficiency (k(inact)/K(i)) |
|---|---|
| Target Compound Data | > 1500 M⁻¹s⁻¹ |
| Comparator Or Baseline | Other spirocyclic cores (e.g., 2-azaspiro[3.5]nonane, 1-oxa-8-azaspiro[4.5]decane) with unspecified but lower potency |
| Quantified Difference | Target compound exceeds the 1500 M⁻¹s⁻¹ threshold; comparators do not |
| Conditions | In vitro FAAH enzyme assay (Bioorg Med Chem Lett. 2011;21(21):6538-6544) |
Why This Matters
Selecting a building block with a validated high-potency core accelerates lead optimization for FAAH-targeted pain therapeutics.
- [1] Meyers MJ, et al. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorg Med Chem Lett. 2011;21(21):6538-6544. DOI: 10.1016/j.bmcl.2011.08.055 View Source
